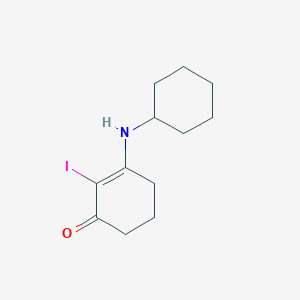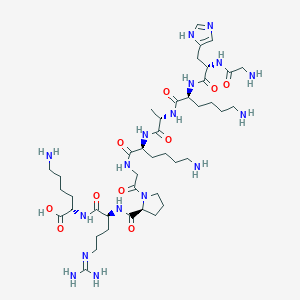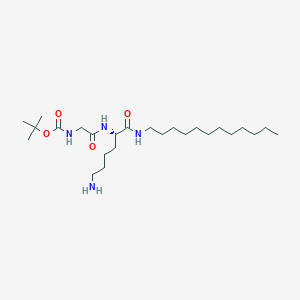
2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- is an organic compound that features a cyclohexenone core with an amino and iodine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- typically involves the following steps:
Formation of the Cyclohexenone Core: This can be achieved through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.
Iodination: The final step involves the iodination of the compound, which can be carried out using iodine and a suitable oxidizing agent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Azides, thiols.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for 2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- is not well-documented. it is likely that the compound interacts with molecular targets through its functional groups, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler compound with similar reactivity but lacking the amino and iodine substituents.
3-Aminocyclohex-2-en-1-one: Similar structure but without the iodine atom.
2-Iodocyclohexanone: Similar structure but without the amino group.
Uniqueness
2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- is unique due to the presence of both the amino and iodine substituents, which confer distinct chemical properties and reactivity compared to its simpler analogs.
Properties
CAS No. |
200407-52-9 |
|---|---|
Molecular Formula |
C12H18INO |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
3-(cyclohexylamino)-2-iodocyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18INO/c13-12-10(7-4-8-11(12)15)14-9-5-2-1-3-6-9/h9,14H,1-8H2 |
InChI Key |
NUJARAQYVBUBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)CCC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B12578895.png)
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine](/img/structure/B12578906.png)


![Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate](/img/structure/B12578915.png)
![(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol](/img/structure/B12578918.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide](/img/structure/B12578922.png)
![2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B12578930.png)
![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)

![5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12578958.png)

